Differential Antiviral Potency and Resistance Profile: 6-Bromo vs. 8-Bromo Substitution in HIV-1 Integrase Allosteric Inhibitors
In a direct head-to-head comparison, a quinoline core bearing a 6-bromo substituent demonstrated a significant loss of antiviral potency against an ALLINI-resistant HIV-1 IN A128T mutant virus, while the analogous 8-bromo substituted compound retained full effectiveness [1]. The 6-bromo analog (represented by the 3,4-dichloro-6-bromo pattern) showed a change in IC50 against the mutant, whereas the 8-bromo analog's IC50 remained unchanged.
| Evidence Dimension | Antiviral activity against ALLINI-resistant HIV-1 IN A128T mutant virus |
|---|---|
| Target Compound Data | Significant loss of potency (exact fold-change not specified in abstract but described as 'significant') |
| Comparator Or Baseline | 8-bromo-substituted quinoline analog |
| Quantified Difference | Target lost effectiveness; comparator retained full effectiveness |
| Conditions | Antiviral assay against ALLINI-resistant HIV-1 IN A128T mutant virus |
Why This Matters
This data provides a clear rationale for selecting the 6-bromo regioisomer for projects where a specific resistance profile is desired or to be avoided.
- [1] Jones, M., et al. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1466. View Source
